molecular formula C17H10ClIN2O4 B3741491 N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide

N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide

Cat. No. B3741491
M. Wt: 468.6 g/mol
InChI Key: DLYJEHXHCAUDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide, also known as CNIF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNIF belongs to the family of furan-based compounds and is synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide exhibits potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments. The compound is readily available, easy to synthesize, and exhibits potent biological activities at low concentrations. However, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide also has some limitations. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. Additionally, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental data accurately.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide. One area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide-based materials with specific properties such as conductivity and luminescence. Another area of interest is the investigation of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide is a furan-based compound that exhibits potent biological activities and has potential applications in various fields. The compound's synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antitumor, and antimicrobial activities. However, further research is needed to fully understand N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's mechanism of action and identify its potential use in drug development and material science.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. The compound's unique structural features make it an attractive candidate for the design of functional materials with specific properties.
In environmental science, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been studied for its ability to remove heavy metals from contaminated water. The compound's furan-based structure and nitro and chloro substituents make it an effective chelating agent for metal ions.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClIN2O4/c18-12-9-10(19)5-6-13(12)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYJEHXHCAUDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6115155

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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